
2-Octenoyl carnitine
Übersicht
Beschreibung
2-Octenoyl carnitine is a derivative of carnitine, a compound that plays a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation. It is an octenoyl ester of carnitine, specifically having the structure (3S)-3-[(2E)-oct-2-enoyloxy]-4-(trimethylazaniumyl)butanoate . This compound is involved in various metabolic pathways and has been studied for its role in lipid metabolism and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octenoyl carnitine typically involves the esterification of carnitine with octenoic acid. The reaction can be carried out under mild conditions using a suitable catalyst. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Enzymatic Reactions Involving Carnitine Acyltransferases
CROT catalyzes the reversible transfer of medium- and long-chain acyl groups between CoA and carnitine. While the primary substrate in the cited studies is octanoyl-CoA (C8:0), the enzyme’s mechanism provides a framework for understanding reactions involving unsaturated analogs like 2-octenoyl carnitine (C8:1).
Key Reaction:
For hypothetical This compound , the reaction would involve:
This mirrors CROT’s role in peroxisomal fatty acid metabolism, where it facilitates acyl-carnitine transport for mitochondrial β-oxidation .
Substrate Specificity and Structural Insights
CROT’s active site accommodates medium-chain acyl groups (C6–C12). Structural data reveal:
-
Key residues : Histidine-327 acts as a catalytic base, while Gly-553 determines substrate specificity by allowing larger acyl chains .
-
Mutagenesis studies : Replacing Gly-553 with methionine (G553M) reduces activity toward octanoyl-CoA, suggesting steric constraints for unsaturated analogs like 2-octenoyl .
Metabolic Pathways and Kinetic Considerations
While this compound is not explicitly studied in the provided sources, its metabolism likely follows pathways observed for octanoylcarnitine:
-
Peroxisomal Import : CROT converts 2-octenoyl-CoA to 2-octenoylcarnitine in peroxisomes.
-
Mitochondrial Transport : The acyl-carnitine is shuttled to mitochondria for β-oxidation.
-
Isotope Studies : Deuterated analogs (e.g., d3-acetylcarnitine) demonstrate kinetic isotope effects in acetyl-CoA carboxylase inhibition, suggesting similar labeling approaches could track 2-octenoyl metabolism .
Research Gaps and Limitations
-
No direct studies on this compound were identified in the provided sources.
-
Current models rely on structural homology and enzymatic assays with saturated acyl chains.
-
Future work should validate CROT’s activity toward unsaturated substrates using in vitro assays or isotopic tracing.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Enzyme Modulation
2-Octenoyl carnitine is primarily involved in fatty acid metabolism. It is synthesized by the enzyme carnitine octanoyltransferase (CROT), which plays a critical role in the transport of medium-chain acyl-CoA out of peroxisomes for further oxidation in mitochondria. This compound serves as a substrate for CROT, facilitating the trans-esterification process:
This reaction is crucial for the breakdown of fatty acids, particularly in conditions where energy production from fats is essential, such as during prolonged fasting or intense exercise .
Diagnostic Marker for Fatty Acid Oxidation Disorders
Research indicates that medium-chain acylcarnitines, including this compound, can serve as biomarkers for inherited disorders of fatty acid metabolism. Elevated levels of these metabolites in urine can indicate deficiencies in specific metabolic pathways, such as those involving carnitine palmitoyltransferase .
Case Study:
In a cohort study assessing patients with suspected fatty acid oxidation disorders, urinary levels of acylcarnitines were analyzed. The presence of this compound correlated with specific enzymatic deficiencies, providing a non-invasive diagnostic tool for clinicians .
Treatment Target for Metabolic Disorders
The modulation of CROT activity has therapeutic implications in metabolic disorders. For instance, pharmacological agents that stimulate CROT may enhance fatty acid oxidation in muscle cells deficient in carnitine palmitoyltransferase (CPT2). A study demonstrated that treatment with PPARδ agonists increased CPT2 activity and improved fatty acid oxidation rates in CPT2-deficient myoblasts .
Case Study:
In vitro experiments showed that treating CPT2-deficient myoblasts with specific PPARδ agonists restored fatty acid oxidation capabilities, indicating a potential therapeutic avenue for managing metabolic myopathies .
Vascular Health and Disease Management
Recent studies have identified CROT as a contributing factor in vascular calcification processes. Increased expression of CROT was observed in calcifying smooth muscle cells (SMCs), suggesting its role in promoting fatty acid metabolism and mitochondrial dysfunction associated with vascular diseases .
Case Study:
In an experimental model using CRISPR/Cas9 to knock out CROT in LDL receptor-deficient mice, researchers noted a significant reduction in aortic and carotid artery calcification without adverse effects on bone density or lipid profiles. This highlights the potential of targeting CROT to mitigate vascular calcification risks .
Synthetic Standards and Analytical Applications
This compound is utilized as an analytical standard for detecting carnitines in biological samples. Its synthesis allows for the development of assays aimed at measuring carnitine levels accurately, which is vital for both research and clinical diagnostics .
Wirkmechanismus
2-Octenoyl carnitine exerts its effects primarily by facilitating the transport of fatty acids into the mitochondria for beta-oxidation. It acts as a carrier molecule, binding to fatty acids and transporting them across the mitochondrial membrane. This process is essential for the production of energy in the form of adenosine triphosphate (ATP). The molecular targets involved include carnitine palmitoyltransferase I and II, which are key enzymes in the carnitine shuttle pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octanoyl carnitine: Similar structure but lacks the double bond in the acyl chain.
Hexanoyl carnitine: Shorter acyl chain with six carbon atoms.
Decanoyl carnitine: Longer acyl chain with ten carbon atoms
Uniqueness
2-Octenoyl carnitine is unique due to the presence of a double bond in the acyl chain, which can influence its reactivity and interaction with enzymes. This structural feature may also affect its metabolic and therapeutic properties, making it distinct from other acylcarnitines .
Biologische Aktivität
2-Octenoyl carnitine, a derivative of carnitine, plays a significant role in fatty acid metabolism and energy homeostasis. This compound is particularly relevant in the context of mitochondrial β-oxidation, where it facilitates the transport of long-chain fatty acids into mitochondria for energy production. Understanding its biological activity is crucial for elucidating its potential therapeutic applications and implications in metabolic disorders.
This compound functions primarily through its involvement in the carnitine shuttle system, which is essential for the transport of fatty acids across the mitochondrial membrane. The process is mediated by specific enzymes, including carnitine octanoyltransferase (CROT) and carnitine palmitoyltransferase (CPT), which catalyze the transfer of acyl groups from CoA to carnitine, forming acylcarnitines like this compound.
Key Enzymatic Pathways
- Carnitine Acyltransferases : CROT plays a pivotal role in converting octanoyl-CoA to this compound, facilitating its transport into mitochondria for subsequent β-oxidation.
- β-Oxidation : Once inside the mitochondria, this compound undergoes β-oxidation, generating acetyl-CoA and other metabolites that are crucial for ATP production.
Biological Effects
Recent studies have highlighted several biological effects associated with this compound:
- Energy Metabolism : It enhances mitochondrial energy production by facilitating fatty acid oxidation, which is particularly important during periods of fasting or intense exercise.
- Regulation of Inflammatory Responses : Research indicates that CROT deficiency leads to increased levels of anti-inflammatory molecules in the liver, suggesting that this compound may have a role in modulating inflammation through its metabolic pathways .
- Insulin Sensitivity : Elevated levels of certain acylcarnitines, including this compound, have been associated with improved insulin sensitivity and reduced risk of type 2 diabetes mellitus (T2D) by influencing lipid metabolism and signaling pathways .
Case Studies
Several case studies illustrate the relevance of this compound in metabolic health:
- Diabetes and Carnitine Metabolites : A study involving diabetic patients showed that serum levels of various acylcarnitines, including octanoylcarnitines, were significantly altered compared to healthy controls. These changes were correlated with insulin resistance markers .
- Cognitive Function : In patients with Alzheimer's disease, treatment with L-carnitine and its metabolites led to improvements in cognitive function, potentially linked to enhanced energy metabolism facilitated by compounds like this compound .
Research Findings
Research findings on this compound reveal its multifaceted roles in metabolism:
Table 1: Summary of Research Findings on this compound
Eigenschaften
IUPAC Name |
(3R)-3-[(E)-oct-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h9-10,13H,5-8,11-12H2,1-4H3/b10-9+/t13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSHAHDSFZXVCT-WTNCMQEWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025437 | |
Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[[(2E)-1-oxo-2-octenyl]oxy]-1-propanaminium inner salt inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152064-94-3 | |
Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[[(2E)-1-oxo-2-octenyl]oxy]-1-propanaminium inner salt inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.